molecular formula C26H29FN4O2 B2836316 (6-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326889-94-4

(6-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2836316
CAS No.: 1326889-94-4
M. Wt: 448.542
InChI Key: PBUQNHOKDPSWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a quinoline core, which is a type of heterocyclic aromatic organic compound. Attached to this core are a piperazine ring and a piperidine ring, both of which are common motifs in medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved papers .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved papers. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, potential therapeutic uses, and detailed study of its physical and chemical properties .

Properties

IUPAC Name

[6-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O2/c1-33-24-8-4-3-7-23(24)29-13-15-30(16-14-29)25-20-17-19(27)9-10-22(20)28-18-21(25)26(32)31-11-5-2-6-12-31/h3-4,7-10,17-18H,2,5-6,11-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUQNHOKDPSWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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